molecular formula C19H18ClN5O4 B6087152 ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE

ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE

Cat. No.: B6087152
M. Wt: 415.8 g/mol
InChI Key: RTJFKYWNDYMNHC-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE is a complex organic compound that features a combination of aromatic, carbamoyl, and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Carbamoyl Group: The tetrazole intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the carbamoyl derivative.

    Coupling with Phenoxyacetic Acid: The final step involves the esterification of the carbamoyl-tetrazole intermediate with ethyl phenoxyacetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the ethyl ester group can be oxidized under strong oxidizing conditions.

    Reduction: The carbamoyl group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.

    Materials Science: Use in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The carbamoyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE
  • ETHYL 2-[4-(2-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE

Uniqueness

ETHYL 2-[4-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE is unique due to the presence of the 2-chlorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from its fluorinated or brominated analogs, potentially leading to different biological activities and applications.

Properties

IUPAC Name

ethyl 2-[4-[2-[2-(2-chloroanilino)-2-oxoethyl]tetrazol-5-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O4/c1-2-28-18(27)12-29-14-9-7-13(8-10-14)19-22-24-25(23-19)11-17(26)21-16-6-4-3-5-15(16)20/h3-10H,2,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJFKYWNDYMNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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